molecular formula C7H6BF3O3 B1499775 3-Difluoromethoxy-4-fluoro-benzeneboronic acid CAS No. 958451-70-2

3-Difluoromethoxy-4-fluoro-benzeneboronic acid

Cat. No.: B1499775
CAS No.: 958451-70-2
M. Wt: 205.93 g/mol
InChI Key: IQCNHLWEOWQMOW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula for 3-Difluoromethoxy-4-fluoro-benzeneboronic acid is C7H6BF3O3 . It has an average mass of 205.927 Da and a monoisotopic mass of 206.036209 Da .

Scientific Research Applications

Synthesis and Material Development

  • Hyperbranched Poly(arylene ether)s Synthesis : A study by Banerjee et al. (2009) discussed the synthesis of hyperbranched poly(arylene ether)s using a new activated trifluoro monomer, which demonstrates the potential of using difluoromethoxy-fluoro-benzeneboronic acid derivatives in the development of polymers with high molecular weight and excellent thermal stability Banerjee et al., 2009.

  • Fluoroform in Synthesis : Thomoson and Dolbier (2013) explored the use of fluoroform as a source of difluorocarbene for synthesizing difluoromethoxy- and difluorothiomethoxyarenes, highlighting an efficient method for incorporating difluoromethoxy groups into aromatic compounds Thomoson & Dolbier, 2013.

  • Functional Fluoropolymers for Fuel Cells : Améduri (2009) reviewed the synthesis, properties, and applications of vinylidene fluoride (VDF) polymers and copolymers, which underscores the relevance of fluorinated compounds in creating materials for energy applications, such as fuel cell membranes Améduri, 2009.

Photophysical and Electrochemical Properties

  • Photoredox Systems for Catalytic Fluoromethylation : Koike and Akita (2016) discussed the development of photoredox systems for the catalytic fluoromethylation of carbon-carbon multiple bonds, indicating the potential of fluorinated boronic acids in facilitating photocatalytic reactions for the synthesis of fluorinated organic compounds Koike & Akita, 2016.

  • Fluorocarbon Coordination Chemistry : Plenio et al. (1997) explored the coordination chemistry of fluorocarbons, demonstrating the complexation of group I and II metal ions with difluoro-m-cyclophane-based fluorocryptands, which could have implications in materials science and catalysis Plenio et al., 1997.

Mechanism of Action

The mechanism of action for 3-Difluoromethoxy-4-fluoro-benzeneboronic acid is not specified in the search results. As a product for proteomics research, it may interact with proteins in a variety of ways .

Safety and Hazards

3-Difluoromethoxy-4-fluoro-benzeneboronic acid may cause skin irritation, serious eye irritation, and respiratory irritation. It is also harmful if swallowed .

Properties

IUPAC Name

[3-(difluoromethoxy)-4-fluorophenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BF3O3/c9-5-2-1-4(8(12)13)3-6(5)14-7(10)11/h1-3,7,12-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQCNHLWEOWQMOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)F)OC(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40669675
Record name [3-(Difluoromethoxy)-4-fluorophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40669675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

958451-70-2
Record name [3-(Difluoromethoxy)-4-fluorophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40669675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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